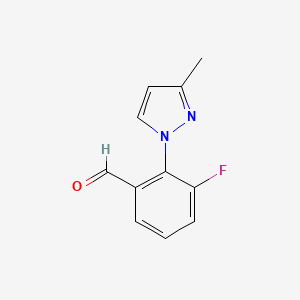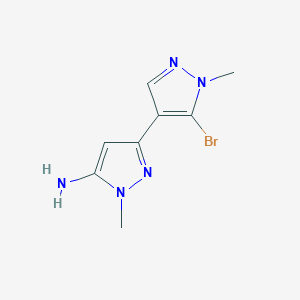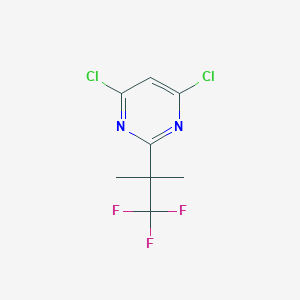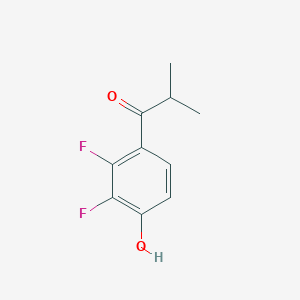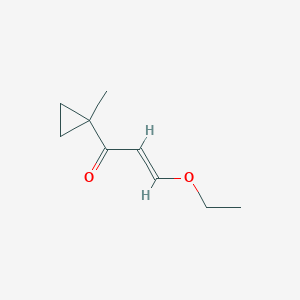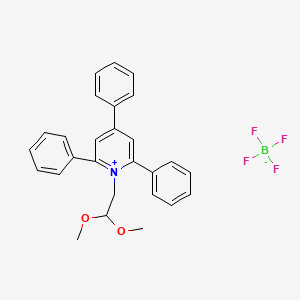
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a complex organic compound with a unique structure. It belongs to the class of pyridinium salts, which are known for their diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyridinium core substituted with three phenyl groups and a 2,2-dimethoxyethyl group, along with a tetrafluoroborate counterion.
Vorbereitungsmethoden
The synthesis of 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the following steps:
Synthetic Routes and Reaction Conditions: The preparation begins with the synthesis of the pyridinium core. This can be achieved through the reaction of 2,4,6-triphenylpyridine with 2,2-dimethoxyethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Analyse Chemischer Reaktionen
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the 2,2-dimethoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the pyridinium core, converting it into a dihydropyridine derivative.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed depend on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique structure allows it to act as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to various biochemical effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The 2,2-dimethoxyethyl group plays a crucial role in its binding affinity and specificity. The pyridinium core can participate in electron transfer reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridine and 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridinium chloride share structural similarities.
Uniqueness: The presence of the tetrafluoroborate counterion in this compound imparts unique properties, such as enhanced stability and solubility in organic solvents. This makes it distinct from other pyridinium salts.
Eigenschaften
Molekularformel |
C27H26BF4NO2 |
|---|---|
Molekulargewicht |
483.3 g/mol |
IUPAC-Name |
1-(2,2-dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C27H26NO2.BF4/c1-29-27(30-2)20-28-25(22-14-8-4-9-15-22)18-24(21-12-6-3-7-13-21)19-26(28)23-16-10-5-11-17-23;2-1(3,4)5/h3-19,27H,20H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
QCQBBXYMTQXBOD-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.COC(C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


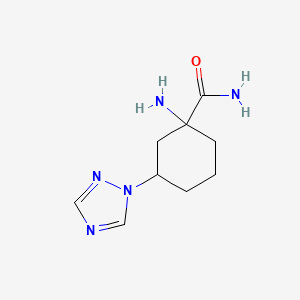
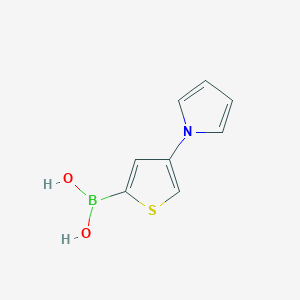
![6-(Benzyloxy)-3-bromo-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13340059.png)
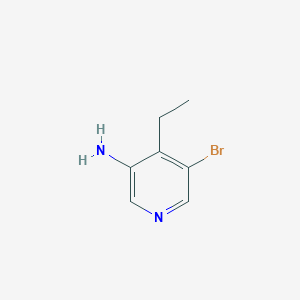
![6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13340069.png)

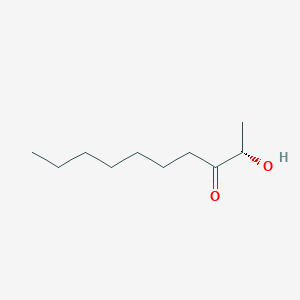
![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
![4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine](/img/structure/B13340090.png)
